Cas no 2248345-22-2 (3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
![3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2248345-22-2x500.png)
3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 2248345-22-2
- EN300-6509841
-
- インチ: 1S/C8H5F2N3O2/c9-6(10)5-2-12-13-3-4(8(14)15)1-11-7(5)13/h1-3,6H,(H,14,15)
- InChIKey: CCAJWLHTVVYPTJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NN2C=C(C(=O)O)C=NC2=1)F
計算された属性
- せいみつぶんしりょう: 213.03498273g/mol
- どういたいしつりょう: 213.03498273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 67.5Ų
3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6509841-0.25g |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2248345-22-2 | 95.0% | 0.25g |
$920.0 | 2025-03-14 | |
Enamine | EN300-6509841-1.0g |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2248345-22-2 | 95.0% | 1.0g |
$999.0 | 2025-03-14 | |
Enamine | EN300-6509841-0.1g |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2248345-22-2 | 95.0% | 0.1g |
$879.0 | 2025-03-14 | |
Enamine | EN300-6509841-0.05g |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2248345-22-2 | 95.0% | 0.05g |
$839.0 | 2025-03-14 | |
Enamine | EN300-6509841-5.0g |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2248345-22-2 | 95.0% | 5.0g |
$2900.0 | 2025-03-14 | |
Enamine | EN300-6509841-10.0g |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2248345-22-2 | 95.0% | 10.0g |
$4299.0 | 2025-03-14 | |
Enamine | EN300-6509841-0.5g |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2248345-22-2 | 95.0% | 0.5g |
$959.0 | 2025-03-14 | |
Enamine | EN300-6509841-2.5g |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2248345-22-2 | 95.0% | 2.5g |
$1959.0 | 2025-03-14 |
3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acidに関する追加情報
Introduction to 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 2248345-22-2)
3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2248345-22-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrimidine scaffold, a structural motif well-known for its biological activity and potential therapeutic applications. The presence of a difluoromethyl group at the 3-position and a carboxylic acid functionality at the 6-position introduces unique electronic and steric properties, making it a promising candidate for further chemical modifications and biological evaluations.
The pyrazolopyrimidine core is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The difluoromethyl group is particularly noteworthy as it is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. In contrast, the carboxylic acid moiety provides a versatile handle for further derivatization, allowing for the synthesis of amides, esters, or salts that may optimize solubility or bioavailability.
Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel scaffolds with enhanced biological activity. Among these, 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for its potential as an intermediate in the synthesis of biologically active compounds. Its structural framework suggests that it may interact with various biological targets by leveraging both hydrophobic and polar interactions. The difluoromethyl group can serve as a hydrogen bond acceptor or participate in π-stacking interactions, while the carboxylic acid can engage in salt formation or coordinate with metal ions.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrazolopyrimidine derivatives have shown promise as kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer cell proliferation and survival. The difluoromethyl group is known to enhance binding affinity to protein targets by improving lipophilicity and reducing metabolic susceptibility. Furthermore, the carboxylic acid functionality can be exploited to design prodrugs or conjugates that improve tissue penetration or target specificity.
In vitro studies have demonstrated that derivatives of this scaffold exhibit inhibitory activity against several cancer-related enzymes. For instance, modifications at the 5-position of the pyrazolopyrimidine ring have been shown to modulate binding to Janus kinases (JAKs), which are implicated in inflammatory diseases and hematological malignancies. The introduction of fluorine atoms into aromatic systems is a well-established strategy to enhance drug-like properties, including bioavailability and resistance profile. The unique electronic distribution induced by the difluoromethyl group may also influence allosteric interactions with protein targets, providing an additional layer of specificity.
The carboxylic acid at the 6-position offers further opportunities for structural diversification. By converting this group into an amide or ester, chemists can explore new pharmacophores that may exhibit improved solubility or pharmacokinetic profiles. For example, amide linkages are commonly used in peptide mimetics and protein-protein interaction inhibitors, while esters can be designed to release active metabolites in vivo. These modifications can be guided by structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Recent publications highlight the use of 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a building block for more complex molecules. Researchers have employed palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups at various positions on the scaffold. These transformations have led to novel derivatives with enhanced biological activity against targets such as Bruton’s tyrosine kinase (BTK), which is relevant in treating B-cell malignancies. The ability to functionalize multiple sites on the pyrazolopyrimidine ring underscores its versatility as a pharmacological platform.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include cyclocondensation reactions to form the pyrazolopyrimidine core followed by selective fluorination and carboxylation at appropriate positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.
The biological evaluation of 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has revealed promising results in preclinical models. In particular, derivatives targeting vascular endothelial growth factor receptors (VEGFRs) have shown efficacy in inhibiting tumor angiogenesis. The combination of electronic effects from the difluoromethyl group and steric hindrance provided by adjacent substituents contributes to high binding affinity for these receptors. Additionally, studies suggest that carboxylate-based derivatives may exhibit better oral bioavailability compared to their hydrophobic counterparts.
Future directions in research may focus on exploring novel analogs with improved pharmacokinetic properties or enhanced target selectivity. Computational modeling techniques such as molecular docking and quantum mechanical calculations can aid in designing next-generation compounds by predicting binding modes and optimizing key interactions. Furthermore, biocatalytic approaches could be employed to streamline synthetic routes while minimizing environmental impact.
The commercial significance of this compound cannot be overstated given its potential as an intermediate in drug development programs across multiple therapeutic areas. Pharmaceutical companies are increasingly investing in libraries of heterocyclic compounds like 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 2248345-22-2) due to their proven track record in generating clinical candidates. As research continues to uncover new biological functions for this scaffold, its importance as a chemical building block is expected to grow.
2248345-22-2 (3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid) 関連製品
- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 1546451-08-4(3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 121087-84-1(N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 60628-96-8(Bifonazole)
- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)
- 121177-62-6(N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)
- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)



